2-[(4-Chlorophenyl)amino]-N'-[(E)-(furan-2-YL)methylidene]propanehydrazide
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Overview
Description
2-[(4-Chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]propanehydrazide is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]propanehydrazide typically involves the reaction of 4-chloroaniline with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can introduce halogen or alkyl groups into the aromatic ring .
Scientific Research Applications
2-[(4-Chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-2-aminobiphenyl: Shares the chlorophenyl group but lacks the furan moiety.
2-Amino-4’-chlorobiphenyl: Similar structure but different functional groups.
4’-Chloro-[1,1’-biphenyl]-2-amine: Another related compound with a biphenyl structure.
Uniqueness
2-[(4-Chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]propanehydrazide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H14ClN3O2 |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-[(E)-furan-2-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C14H14ClN3O2/c1-10(17-12-6-4-11(15)5-7-12)14(19)18-16-9-13-3-2-8-20-13/h2-10,17H,1H3,(H,18,19)/b16-9+ |
InChI Key |
JATQFHPHRCZRDH-CXUHLZMHSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CO1)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CO1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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